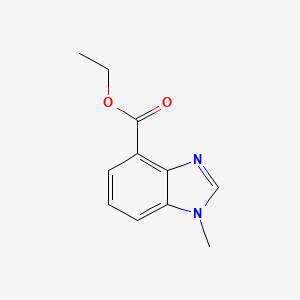

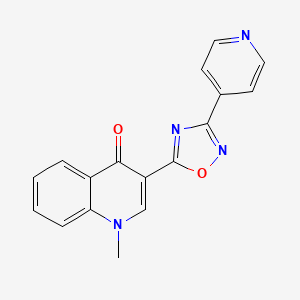

![molecular formula C25H23NO5 B2859037 (Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-49-8](/img/structure/B2859037.png)

(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of organic molecule that contains several functional groups. It has an ethoxyphenyl group, a methylene group, and a furan ring, which is a five-membered aromatic ring with an oxygen atom. It also contains a carboxylate group, which is a common functional group in organic chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan ring and the ethoxyphenyl group could have significant effects on the molecule’s shape and properties.Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the furan ring could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make the compound soluble in polar solvents, while the aromatic rings could allow for interactions with other aromatic compounds.Scientific Research Applications

Renewable PET Production

Research on Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, such as silica molecular sieves with the zeolite beta topology, highlights the potential of furan derivatives in the production of biobased terephthalic acid precursors. This process is crucial for synthesizing renewable polyethylene terephthalate (PET) materials, which are widely used in textiles and packaging. The study demonstrates the efficiency of these reactions in synthesizing key intermediates for renewable PET, emphasizing the environmental benefits of using biomass-derived furans (J. Pacheco et al., 2015).

Novel Naphtho[1,2‐b]furan Derivatives

The synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate derivatives from naphthalen-1-ols and ethyl 2,3-dibromopropanoate offers a pathway to novel compounds with potential applications in materials science and organic electronics. These derivatives can undergo aromatization, producing substances with unique electronic properties that could be useful in developing new materials (Axelle Arrault et al., 2001).

Antimicrobial Activity

Furan derivatives have been explored for their antimicrobial properties, as seen in the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones. These compounds exhibit promising antimicrobial activity, suggesting potential applications in developing new antibiotics or disinfectants (K. Ravindra et al., 2008).

Antioxidant Activity

The synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides and their evaluation for antimicrobial and antioxidant activities highlight the potential of furan derivatives in developing new antioxidants. These compounds could be significant for pharmaceutical applications, particularly in combating oxidative stress-related diseases (K. Devi et al., 2010).

Biobased Polyesters

The enzymatic synthesis of biobased furan polyesters using 2,5-bis(hydroxymethyl)furan as a building block showcases the application of furan derivatives in creating sustainable polymers. These novel polyesters, characterized by their rigid diol structure, can serve in producing environmentally friendly plastics with diverse applications, from packaging to automotive components (Yi Jiang et al., 2014).

Safety And Hazards

Without specific information about this compound, it’s difficult to provide details about its safety and hazards. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring new synthesis methods, investigating its reactivity, or testing its biological activity.

Please note that this is a general analysis based on the structural features of the compound. For a more detailed and specific analysis, more information or experimental data would be needed.

properties

IUPAC Name |

ethyl 4-[(4-ethoxyphenyl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-4-29-17-12-10-16(11-13-17)26-14-20-22-21(25(28)30-5-2)15(3)31-24(22)19-9-7-6-8-18(19)23(20)27/h6-14,27H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTHMZPWNWGPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C4=C2C(=C(O4)C)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

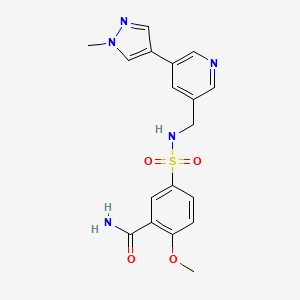

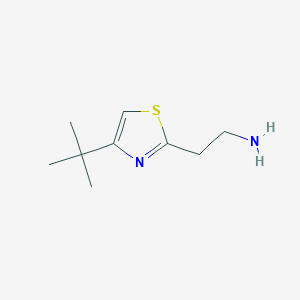

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2858959.png)

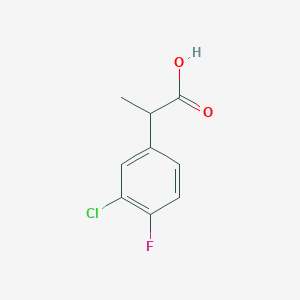

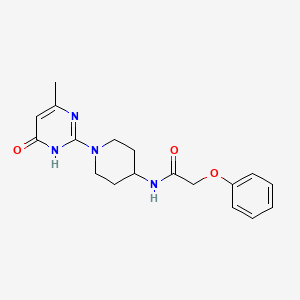

![N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2858965.png)

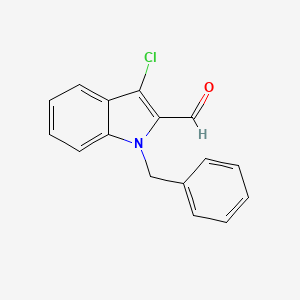

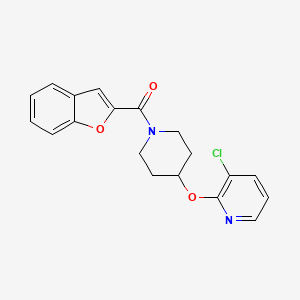

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2858966.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine](/img/structure/B2858968.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)